Eupalinilide D
Overview
Description
Synthesis Analysis
The synthesis of Eupalinilide involves key transformations including a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . The synthetic route can access significant quantities in a single batch, employing reactions conducted on useful scales in a single vessel .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Eupalinilide include a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . Other reactions include adapted Luche reduction and aluminum-mediated epoxidation reactions to maximize the synthetic efficiency .Scientific Research Applications
Anti-Cancer Properties
Eupalinilide B has shown promise as an anti-cancer agent, particularly in inhibiting the proliferation of laryngeal cancer cells. This compound has demonstrated potent inhibitory activity against various laryngeal cancer cell lines and has been found to selectively and reversibly inhibit lysine-specific demethylase 1 (LSD1). Additionally, it suppresses epithelial–mesenchymal transition in cancer cells and significantly reduces tumor growth in in vivo experiments, indicating its potential as a novel LSD1 inhibitor for treating laryngeal cancer (Jiang, Zhang, & Zhang, 2022).
Hematopoietic Stem and Progenitor Cell Expansion
Eupalinilide E has been identified as a promoter of human hematopoietic stem and progenitor cell (HSPC) expansion. It inhibits the differentiation of these cells, leading to an increase in clinically useful cell numbers. This property is significant in addressing the short supply of HSPCs used in treating various blood diseases and disorders. Synthetic routes have been developed for laboratory access to eupalinilide E, confirming its ability to expand HSPCs and inhibit differentiation through a novel mechanism (Johnson et al., 2016; Johnson, Chin, & Siegel, 2017).
Effects on Cord Blood Hematopoietic Stem Cells
Studies have assessed the effects of eupalinilide E on ex-vivo expansion activity on HSCs from human cord blood CD34+ cells. The findings suggest that while eupalinilide E alone does not significantly enhance the engrafting capability of HSCs, it can act synergistically with other compounds to enhance the ex-vivo expansion of both phenotyped HSCs and functionally engrafting HSCs. This indicates potential future use in clinical hematopoietic cell transplantation (Zhang et al., 2020).
Cytotoxic Properties
Eupalinilides K and L, isolated from Eupatorium lindleyanum, have shown significant cytotoxicity against various tumor cell lines. These compounds exhibit potent cytotoxic effects, particularly eupalinilide L, suggesting their potential in cancer treatment (Huo, Yang, Ding, & Yue, 2006).
Autophagy Induction in Cancer Cells
Eupalinin A, another related compound, has been shown to induce autophagocytosis in human leukemia cells. This finding is significant as it indicates a non-apoptotic form of cell death, which could have implications for cancer treatment strategies (Itoh et al., 2008).
Potential as Anti-inflammatory Agents
Eupalinilides have also been studied for their anti-inflammatory properties. Sesquiterpene lactones isolated from Eupatorium lindleyanum, including eupalinilides, have shown potential as natural anti-inflammatory agents. These compounds have demonstrated significant in vivo and in vitro anti-inflammatory activities, suggesting their potential in treating inflammatory conditions (Wang et al., 2017).
properties
IUPAC Name |
(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJLCSYIQFLDS-DKLFCYGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupalinilide D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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